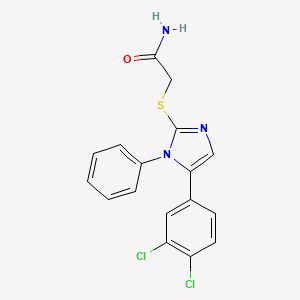

2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide

Description

2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide is a complex organic compound characterized by the presence of an imidazole ring substituted with a 3,4-dichlorophenyl group and a phenyl group

Properties

IUPAC Name |

2-[5-(3,4-dichlorophenyl)-1-phenylimidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2N3OS/c18-13-7-6-11(8-14(13)19)15-9-21-17(24-10-16(20)23)22(15)12-4-2-1-3-5-12/h1-9H,10H2,(H2,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIKZIXVLDBSTTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CN=C2SCC(=O)N)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the imidazole ring followed by the introduction of the 3,4-dichlorophenyl and phenyl groups. The final step involves the thiolation of the imidazole derivative to form the target compound. Reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes as described above. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiols or amines.

Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the phenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium hydride (NaH) for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

Research indicates that 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide exhibits diverse biological activities, particularly in the following areas:

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiadiazole derivatives, including those related to this compound. For instance:

The compound has shown efficacy against several cancer types by inducing apoptosis and inhibiting cell proliferation.

Antimicrobial Properties

The compound also exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, as summarized below:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

These results suggest that the compound could serve as a candidate for developing new antimicrobial agents.

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

- Cancer Treatment : A study demonstrated that derivatives similar to 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide significantly reduced tumor growth in xenograft models of ovarian cancer, indicating its potential as a therapeutic agent .

- Antimicrobial Efficacy : Research has shown that compounds with similar structures exhibit potent activity against resistant bacterial strains, suggesting a pathway for developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

- 2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide

- 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol analogues

Uniqueness

Compared to similar compounds, 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide is unique due to its specific substitution pattern on the imidazole ring, which can result in distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

The compound 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide is a synthetic organic molecule notable for its complex structure, which includes an imidazole ring and a thioacetamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

This compound features:

- Imidazole ring : Known for its ability to interact with various biological macromolecules.

- Thioacetamide group : Implicated in various biological activities.

Anticancer Properties

Research indicates that compounds with similar structures to 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide exhibit significant anticancer activity. For instance, studies have reported IC50 values (the concentration required to inhibit cell growth by 50%) against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| PC-3 (Prostate) | 0.67 |

| HCT-116 (Colon) | 0.80 |

| ACHN (Renal) | 0.87 |

These values suggest that the compound could potentially serve as a lead compound in the development of new anticancer therapies .

The mechanism of action for this compound likely involves:

- Enzyme Inhibition : The imidazole ring may interact with enzyme active sites, inhibiting their function.

- Receptor Binding : Potential binding to specific receptors involved in cell signaling pathways that regulate cell growth and apoptosis .

Synthesis

The synthesis of 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide typically involves several steps:

- Formation of the Imidazole Ring : Through condensation reactions.

- Introduction of the Dichlorophenyl Group : Via nucleophilic aromatic substitution.

- Attachment of the Thioacetamide Group : Using thiolation reactions.

These synthetic routes can be optimized to enhance yield and purity while minimizing environmental impact .

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

- Study on Anticancer Activity : A series of imidazole derivatives were synthesized and tested against multiple cancer cell lines, demonstrating promising cytotoxic effects comparable to established chemotherapeutics .

- Antimicrobial Studies : Compounds structurally related to 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide have shown significant antibacterial and antifungal activities in vitro, suggesting potential applications in treating infections .

Comparative Analysis

To understand the unique attributes of 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide compared to other similar compounds, the following table summarizes key differences:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Lacks dichlorophenyl | Lower anticancer activity |

| Compound B | Contains trifluoromethyl | Enhanced lipophilicity and metabolic stability |

| Compound C | Simpler imidazole structure | Reduced complexity in biological interactions |

Q & A

Q. Q1. What are the standard synthetic routes for 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution of 5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole-2-thiol with 2-chloroacetamide derivatives under basic conditions (e.g., potassium carbonate in ethanol). Key parameters include:

- Solvent selection: Ethanol or DMF for solubility and reactivity .

- Catalyst/base: K₂CO₃ facilitates deprotonation of the thiol group and promotes nucleophilic attack .

- Temperature: Reflux (70–80°C) ensures completion within 4–6 hours .

- Purification: Recrystallization from ethanol or column chromatography improves purity (>95%) .

Advanced Synthesis: Handling Structural Complexity

Q. Q2. How can researchers address low yields or side products in multi-step syntheses involving imidazole-thioacetamide derivatives?

Methodological Answer: Low yields often arise from steric hindrance at the imidazole C2 position or competing reactions. Strategies include:

- Protecting groups: Temporarily block reactive sites (e.g., NH groups) during coupling steps .

- Microwave-assisted synthesis: Reduces reaction time and improves regioselectivity .

- Byproduct analysis: Use TLC or LC-MS to monitor intermediates and optimize stoichiometry .

Example: In analogous compounds, substituting aryl halides with electron-withdrawing groups (e.g., 4-fluorophenyl) improved yields by 15–20% .

Basic Characterization: Structural Confirmation

Q. Q3. What spectroscopic and analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Confirm substitution patterns (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm, acetamide CH₂ at δ 4.1–4.3 ppm) .

- IR spectroscopy: Validate thioether (C-S stretch, ~650 cm⁻¹) and amide (N-H bend, ~1650 cm⁻¹) groups .

- Elemental analysis: Match calculated vs. experimental C/H/N/S percentages (±0.3% tolerance) .

Advanced Characterization: Resolving Spectral Ambiguities

Q. Q4. How should researchers interpret conflicting NMR data for imidazole-thioacetamide derivatives?

Methodological Answer: Ambiguities often arise from tautomerism or dynamic exchange. Solutions include:

- Variable-temperature NMR: Identify tautomers (e.g., imidazole NH proton shifts at low temperatures) .

- 2D NMR (COSY, HSQC): Resolve overlapping signals in crowded aromatic regions .

- Computational modeling: Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian09) .

Biological Evaluation: Target Identification

Q. Q5. What methodologies are recommended for assessing the compound’s biological activity against enzymatic targets?

Methodological Answer:

- Enzyme inhibition assays: Use fluorescence-based or colorimetric methods (e.g., COX-1/2 inhibition at 10–100 μM concentrations) .

- Docking studies: AutoDock Vina or Schrödinger Suite to predict binding modes (e.g., imidazole-thioacetamide interactions with catalytic residues) .

- SAR analysis: Compare analogs with varied substituents (e.g., 4-fluorophenyl vs. 4-bromophenyl) to identify pharmacophores .

Advanced Pharmacological Profiling

Q. Q6. How can researchers reconcile contradictory activity data across similar compounds?

Methodological Answer: Contradictions may stem from assay variability or off-target effects. Mitigation strategies:

- Dose-response curves: Calculate IC₅₀ values across multiple replicates .

- Selectivity profiling: Test against related enzymes (e.g., COX-1 vs. COX-2) .

- Metabolic stability assays: Use liver microsomes to assess compound degradation .

Computational Studies: Molecular Dynamics

Q. Q7. What computational approaches validate the stability of ligand-target complexes for this compound?

Methodological Answer:

- MD simulations (GROMACS/AMBER): Run 50–100 ns trajectories to assess binding stability (RMSD < 2.0 Å) .

- MM-PBSA/GBSA: Calculate binding free energies (ΔG < −30 kcal/mol indicates strong affinity) .

- Hydrogen bond analysis: Track interactions between the acetamide group and catalytic residues .

Analytical Method Development

Q. Q8. How can HPLC methods be optimized for quantifying this compound in biological matrices?

Methodological Answer:

- Column: C18 (5 μm, 150 mm) for resolution of polar metabolites .

- Mobile phase: Acetonitrile/water (70:30) with 0.1% formic acid improves peak symmetry .

- Detection: UV at 254 nm (ε > 10,000 M⁻¹cm⁻¹) or LC-MS/MS (m/z 450–455 [M+H]⁺) .

Stability and Degradation Studies

Q. Q9. What protocols assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Forced degradation: Expose to 0.1M HCl/NaOH (24 hours, 40°C) and analyze by HPLC .

- Photostability: Use ICH Q1B guidelines (1.2 million lux hours) .

- Degradant identification: HR-MS and NMR for structural elucidation .

Advanced Data Interpretation

Q. Q10. How should researchers statistically analyze discrepancies in biological or physicochemical data across studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.